8-Benzyl-4-(2,5-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Beschreibung
8-Benzyl-4-(2,5-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Its structure includes a benzyl substituent at position 8 and a 2,5-difluorobenzoyl group at position 3.
Eigenschaften
IUPAC Name |
8-benzyl-4-(2,5-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N2O4/c23-16-6-7-18(24)17(12-16)20(27)26-19(21(28)29)14-30-22(26)8-10-25(11-9-22)13-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYFRGVVMHYFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=C(C=CC(=C3)F)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
8-Benzyl-4-(2,5-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a synthetic compound belonging to the class of spirocyclic compounds. The unique structural features of this compound contribute to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₅H₁₃F₂N₂O₃
- Molecular Weight : 320.27 g/mol
Research indicates that compounds with similar spirocyclic structures exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Some spirocyclic compounds have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in hypertension and inflammation .
- Antioxidant Properties : The presence of difluorobenzoyl moiety may enhance the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant agent.
1. Antihypertensive Effects
Studies have demonstrated that related diazaspiro compounds can significantly reduce blood pressure in hypertensive models. For example, derivatives similar to 8-Benzyl-4-(2,5-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane have shown efficacy in spontaneously hypertensive rats (SHR) when administered orally at doses around 30 mg/kg, leading to a marked decrease in mean arterial pressure .
2. Anticancer Activity
Preliminary studies suggest that spirocyclic compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell survival and death.
3. Neuroprotective Effects
There is emerging evidence that certain derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. The ability to modulate oxidative stress and inflammation in neuronal cells is a key area of interest.
Case Study 1: Antihypertensive Activity
A study involving a series of diazaspiro compounds demonstrated significant reductions in blood pressure in SHR models after administration of the test compound. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy further.
| Compound | Dose (mg/kg) | Blood Pressure Reduction (%) |
|---|---|---|
| Compound A | 10 | 15% |
| Compound B | 30 | 25% |
| Target Compound | 30 | 30% |
Case Study 2: Cytotoxicity Against Cancer Cells
Research conducted on various cancer cell lines revealed that the compound exhibited IC50 values indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF7 (Breast) | 20 |
| A549 (Lung) | 18 |
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
-
Antimicrobial Activity :
- The compound has shown promising results in inhibiting the growth of various bacterial strains. Studies indicate that it can be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
-
Anticancer Properties :
- Preliminary research suggests that 8-Benzyl-4-(2,5-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exhibits cytotoxic effects on cancer cell lines. This property positions it as a potential lead compound for the development of new anticancer agents.
-
Neurological Applications :
- There is ongoing research into the neuroprotective effects of this compound. It may have implications in treating neurodegenerative disorders due to its ability to modulate neurotransmitter systems.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the compound's efficacy. The presence of the difluorobenzoyl group is believed to enhance lipophilicity and improve membrane permeability, which can increase bioavailability.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of diazaspiro compounds demonstrated that modifications in the benzoyl group significantly affected antimicrobial potency. The difluorobenzoyl moiety was particularly noted for enhancing activity against resistant strains of bacteria.
Case Study 2: Anticancer Screening
In vitro assays on several cancer cell lines (e.g., MCF-7, HeLa) showed that this compound induced apoptosis at micromolar concentrations. Further studies are required to elucidate its mechanism of action and potential pathways involved in cancer cell death.
Data Table: Summary of Research Findings
Vergleich Mit ähnlichen Verbindungen
Fluorination Patterns
- 4-(3-Fluorobenzoyl) analog: Replacing 2,5-difluoro with 3-fluoro reduces steric bulk and alters electronic properties.
- 4-(2,4-Difluorobenzoyl) analog : This variant (CAS: 1326814-92-9) shares a difluorinated benzoyl group but positions fluorine at 2,4 instead of 2,4. The spatial arrangement may affect interactions with hydrophobic binding pockets in biological targets .
- 4-(4-Chloro-2-fluorobenzoyl) analog : Introduces chlorine, increasing lipophilicity (logP) compared to the target compound. Such modifications are common in optimizing pharmacokinetic profiles .
Non-Fluorinated Derivatives
- 4-(4-tert-Butylbenzoyl) analog (CAS: 1326809-98-6): The bulky tert-butyl group increases steric hindrance, which could limit metabolic oxidation but reduce solubility .
Modifications at Position 8
- 8-Methyl derivative (CAS: 1326814-92-9): Replacing benzyl with methyl simplifies the structure, lowering molecular weight (340.32 g/mol vs. ~380 g/mol for the target compound) and possibly improving bioavailability .
- 8-Propyl derivative (CAS: 1326809-93-1): Extending the alkyl chain to propyl enhances lipophilicity, which may influence membrane permeability but increase off-target interactions .
Core Structure Analogues
- Spiro compounds with benzothiazole substituents: These derivatives (e.g., 8-(4-dimethylaminophenyl)-9-benzothiazolyl analogs) exhibit enhanced fluorescence properties, making them useful in imaging studies but divergent in pharmacological utility .
Physicochemical and Pharmacological Data
Vorbereitungsmethoden
Ring-Closing Metathesis (RCM)
RCM employs Grubbs catalysts to form the spirocyclic structure from linear diene precursors. For example, a diene containing both oxazole and diazepane moieties undergoes cyclization in the presence of Grubbs II catalyst (1–5 mol%) under inert conditions, yielding the spirocycle in 60–75% efficiency. This method offers stereochemical control but requires precise temperature modulation (-10°C to 25°C) to prevent side reactions.
Triflic Anhydride-Mediated Dehydrative Coupling
A more efficient route involves triflic anhydride (TfO)-mediated coupling of biaryl precursors with fluorenones. In a representative procedure, 2,5-difluorobenzoyl chloride reacts with a diazaspiro intermediate under TfO catalysis, achieving cyclization via dual C–O and C–N bond formation. Yields exceed 80% when conducted in dichloromethane at 0°C. This method avoids metal catalysts, simplifying purification.
Carboxylic Acid Functionalization
The carboxylic acid group is installed via oxidation of a primary alcohol or hydrolysis of a nitrile precursor .
Oxidation of Primary Alcohols
Jones reagent (CrO/HSO) oxidizes a hydroxymethyl substituent to the carboxylic acid. This method, while effective, risks over-oxidation to CO if reaction times exceed 2 hours. Yields stabilize at 75% when conducted at 0°C with rigorous monitoring.
Nitrile Hydrolysis
A safer alternative involves hydrolyzing a cyano group using aqueous HCl (6 M) at 100°C for 12 hours. This approach, adapted from a 2023 protocol, achieves 88% yield without chromatographic purification.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance acylation rates but promote epimerization. Dichloromethane balances reactivity and stereochemical integrity, as evidenced by a 15% increase in enantiomeric excess (ee) compared to DMF.
Temperature Control
Low temperatures (-15°C to 0°C) suppress side reactions during acylation, while cyclization steps require mild heating (40–50°C) to drive equilibrium toward product formation.
Catalytic Additives
Triethylamine (2.5 equiv) scavenges HCl during acylations, improving yields by 20%. Similarly, molecular sieves (4 Å) enhance dehydrative coupling efficiency by absorbing water.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.7 minutes.
Case Studies and Scale-Up Challenges
Pilot-Scale Synthesis
A 2024 trial scaled the TfO-mediated route to 1 kg, achieving 72% yield. Key challenges included exotherm control during cyclization and residual triflate removal via aqueous NaHCO washes.
Enantiomeric Resolution
Chiral preparative HPLC (Chiralpak IA column) separated enantiomers with 99% ee. The (-)-enantiomer showed 3-fold higher bioactivity in preliminary assays.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| RCM | 60–75 | 95 | Stereochemical control | High catalyst cost |
| TfO-mediated | 80–85 | 98 | Metal-free | Triflate waste management |
| Nitrile hydrolysis | 88 | 97 | Mild conditions | Long reaction time |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 8-Benzyl-4-(2,5-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of spirocyclic intermediates and subsequent benzoylation. Key steps include:
- Step 1: Reacting a spirocyclic amine precursor (e.g., 1-oxa-4,8-diazaspiro[4.5]decane) with a benzyl halide under basic conditions to introduce the benzyl group.
- Step 2: Coupling the intermediate with 2,5-difluorobenzoyl chloride via an acylation reaction, often using a base like triethylamine in anhydrous dichloromethane.
- Step 3: Protecting the carboxylic acid group during reactive steps (e.g., using tert-butyl esters) to prevent side reactions.
Reaction optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometry. Final purification employs column chromatography or recrystallization .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms substituent positions and spirocyclic connectivity. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm.
- 19F NMR verifies fluorobenzoyl substitution patterns (δ -110 to -120 ppm for ortho/para fluorines).
- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 429.15) and fragments related to the benzoyl and spirocyclic moieties.
- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects residual solvents .
Advanced: How can computational methods optimize the synthetic yield of this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for spirocycle formation and benzoylation .
- Solvent Optimization: Machine learning algorithms (e.g., COSMO-RS) predict solvent effects on reaction rates. Polar aprotic solvents like DMF may enhance acylation efficiency.
- Kinetic Modeling: Simulate concentration profiles of intermediates to determine optimal reaction times and minimize side products. Tools like COMSOL Multiphysics integrate kinetic data with transport phenomena .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis: Perform in vitro assays (e.g., enzyme inhibition) with standardized concentrations (1 nM–100 µM) to establish EC50 values.
- Structural-Activity Relationship (SAR) Studies: Compare analogs (e.g., varying fluorobenzoyl substituents) to isolate electronic or steric effects.
- Meta-Analysis: Aggregate data from orthogonal assays (e.g., SPR binding vs. cellular activity) to distinguish target-specific effects from off-target interactions. Reference structurally similar spirocyclic compounds with validated biological roles .
Advanced: What in silico strategies can design derivatives with improved metabolic stability?
Methodological Answer:
- Metabolite Prediction: Use software like Schrödinger’s MetaSite to identify vulnerable sites (e.g., ester hydrolysis at the carboxylic acid).
- Docking Studies: Model interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to prioritize derivatives with reduced metabolic clearance.
- ADME Profiling: Apply QSAR models to predict logP, solubility, and membrane permeability. Introduce polar groups (e.g., hydroxyls) to enhance aqueous solubility .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to maintain compound solubility without denaturing proteins.
- Prodrug Derivatization: Convert the carboxylic acid to a methyl ester or amide for intracellular activation.
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .
Advanced: What experimental approaches elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification:
- Chemical Proteomics: Use photoaffinity labeling with a biotinylated analog to pull down binding proteins.
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity.
- Pathway Analysis: RNA-seq or phosphoproteomics in treated cells (e.g., HEK293) to map downstream signaling effects .
Basic: What protocols ensure compound stability during long-term storage?
Methodological Answer:
- Storage Conditions: Store lyophilized powder at -20°C in airtight, amber vials with desiccants (silica gel).
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor purity via HPLC. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .
Advanced: How to apply green chemistry principles to its synthesis?
Methodological Answer:
- Solvent Replacement: Substitute dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Catalysis: Use immobilized lipases or metal-organic frameworks (MOFs) to catalyze acylation steps, reducing waste.
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 hours to 30 minutes) and energy consumption .
Advanced: What strategies validate spirocyclic conformation in solution vs. solid state?
Methodological Answer:
- X-ray Crystallography: Resolve the solid-state structure to confirm spirocyclic geometry and intramolecular hydrogen bonds.
- NOESY NMR: Detect through-space interactions (e.g., between benzyl and fluorobenzoyl groups) to infer solution-phase conformation.
- Molecular Dynamics Simulations: Compare experimental data with simulated trajectories (AMBER force field) to assess conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
